molecular formula C9H6BrClFN3 B1467364 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1248106-78-6

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467364
CAS No.: 1248106-78-6
M. Wt: 290.52 g/mol
InChI Key: CCZYPRLIRDEPIG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a triazole ring with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the triazole ring and the introduction of the chloromethyl group. Common reagents used in these reactions include bromine, fluorine gas, and chloromethylating agents such as chloromethyl methyl ether.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

  • Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.

  • Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia or sodium hydroxide can be used, often requiring elevated temperatures and polar solvents.

Major Products Formed:

  • Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.

  • Reduction: Hydroxyl-substituted phenyl rings.

  • Substitution: Amines or alcohols attached to the triazole ring.

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The triazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to its specific combination of halogenated phenyl and triazole groups. Similar compounds include:

  • 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group.

  • 1-(4-bromo-2-fluorophenyl)-4-(methyl)-1H-1,2,3-triazole: Contains a methyl group instead of chloromethyl.

  • 1-(4-bromo-2-fluorophenyl)-4-(chloroethyl)-1H-1,2,3-triazole: Has an ethyl group attached to the chlorine atom.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYPRLIRDEPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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